molecular formula C11H15Cl2N3O B2408729 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride CAS No. 1193389-15-9

4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

Cat. No.: B2408729
CAS No.: 1193389-15-9
M. Wt: 276.16
InChI Key: WQDKDGZLSOBSRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride typically involves the reaction of 4-chloroaniline with 2-(1H-imidazol-1-yl)ethanol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) and requires heating to reflux . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDKDGZLSOBSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCN2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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